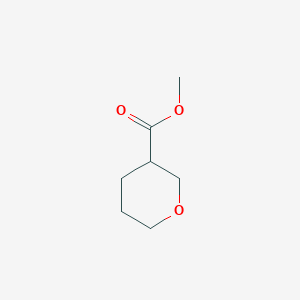

Methyl tetrahydro-2H-pyran-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl oxane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQWURYBHIADGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517639 | |

| Record name | Methyl oxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18729-20-9 | |

| Record name | Methyl oxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Methyl tetrahydro-2H-pyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl tetrahydro-2H-pyran-3-carboxylate (CAS No. 18729-20-9). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis. This document summarizes key quantitative data, outlines potential synthetic approaches, and discusses the compound's relevance in medicinal chemistry.

Physical and Chemical Properties

This compound is a cyclic ester with a molecular formula of C₇H₁₂O₃. It possesses a tetrahydropyran ring, a key structural motif in many biologically active molecules. The physical and chemical properties of this compound are summarized in the tables below.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Appearance | Colorless to Yellow Liquid | [1] |

| Boiling Point | 183.3 °C at 760 mmHg | [1] |

| Density | 1.067 g/cm³ | [1] |

| Flash Point | 66.8 °C | [1] |

| Refractive Index | 1.440 | [1] |

Chemical Properties

| Property | Description | Source(s) |

| IUPAC Name | methyl tetrahydropyran-3-carboxylate | [1] |

| InChI Key | RWQWURYBHIADGX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC(=O)C1CCCO1 | [1] |

| Stability | Stable under dry, room-temperature conditions. | [1] |

| Reactivity | Can undergo oxidation to form the corresponding carboxylic acid, reduction to yield the alcohol, and various substitution reactions. It serves as a precursor in organic synthesis. | [1] |

| Storage | Sealed in a dry environment at room temperature. | [1][2] |

Synthesis and Experimental Protocols

One plausible approach for the synthesis of tetrahydropyran-3-carboxylates involves the Dieckmann condensation of a suitable diester, followed by hydrolysis and decarboxylation, and subsequent esterification. A representative experimental protocol for a related compound, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, which could be adapted, is described below.

Representative Synthesis: Dieckmann Condensation Approach

This protocol describes the synthesis of a thiopyran analog, which involves a Dieckmann condensation, a common method for forming five- and six-membered rings. A similar strategy could be envisioned for the oxygen-containing analog.

Reaction Scheme:

Synthesis of a thiopyran analog via Dieckmann condensation.

Experimental Protocol (for Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate):

-

Preparation of Sodium Methoxide: To an ice-cooled suspension of finely chopped sodium metal (0.95 eq.) in anhydrous tetrahydrofuran (THF) in an argon-flushed two-necked flask, add extra dry methanol (1.00 eq.) dropwise. The reaction suspension is stirred for 24 hours, allowing it to warm to room temperature.

-

Dieckmann Condensation: To the resulting suspension of sodium methoxide, add a solution of dimethyl 3,3′-thiobispropanoate in anhydrous THF dropwise at room temperature. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Workup and Isolation: After cooling to room temperature, the reaction is quenched by the addition of aqueous acid (e.g., 10% H₂SO₄). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

Note: This protocol is for a related sulfur-containing analog and would require modification for the synthesis of this compound, likely starting from an appropriate oxygen-containing diester.

Spectral Data

Specific ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound are not widely available in public spectral databases. However, based on the structure and data from analogous compounds, the following spectral characteristics can be anticipated:

Expected ¹H NMR Spectral Features

-

-OCH₃ (ester): A singlet peak around 3.7 ppm.

-

-CH-CO₂Me: A multiplet, likely a triplet of doublets or a more complex pattern, in the region of 2.5-3.0 ppm.

-

-O-CH₂-: Diastereotopic protons on the carbon adjacent to the ring oxygen will likely appear as two separate multiplets in the range of 3.5-4.2 ppm.

-

Ring -CH₂- protons: A series of complex multiplets in the aliphatic region (1.5-2.5 ppm).

Expected ¹³C NMR Spectral Features

-

C=O (ester): A peak in the range of 170-175 ppm.

-

-OCH₃ (ester): A peak around 52 ppm.

-

-CH-CO₂Me: A peak in the range of 40-50 ppm.

-

-O-CH₂-: A peak around 65-75 ppm.

-

Ring -CH₂- carbons: Peaks in the aliphatic region (20-40 ppm).

Expected IR Spectral Features

-

C=O stretch (ester): A strong absorption band around 1735 cm⁻¹.

-

C-O stretch (ester and ether): Strong absorption bands in the region of 1000-1300 cm⁻¹.

-

C-H stretch (aliphatic): Absorption bands just below 3000 cm⁻¹.

Expected Mass Spectrum Features

-

Molecular Ion (M⁺): A peak at m/z = 144.

-

Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-CO₂CH₃, m/z = 59), as well as fragmentation of the tetrahydropyran ring.

Applications in Drug Development and Medicinal Chemistry

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved drugs[3]. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Bioactive Molecules

This compound can be utilized in various chemical transformations to introduce diverse functionalities, leading to the generation of libraries of compounds for biological screening. Its derivatives are being investigated for a range of therapeutic effects.

Chemical transformations of the core compound.

Antimicrobial and Antiviral Potential

While specific studies on the antimicrobial or antiviral activity of this compound are limited, the broader class of pyran derivatives has shown significant promise in these areas. Research has demonstrated that various substituted pyrans exhibit antibacterial and antiviral properties, making this class of compounds an interesting starting point for the development of new therapeutic agents.

Logical Workflow for Synthesis and Application

The general workflow for utilizing this compound in a research and development setting is outlined below.

General R&D workflow.

Conclusion

This compound is a valuable chemical entity with properties that make it an attractive starting material for the synthesis of more complex molecules. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, its structural relationship to a wide range of bioactive pyran derivatives suggests significant potential for its use in drug discovery and medicinal chemistry. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its utility.

References

Spectroscopic Analysis of Methyl tetrahydro-2H-pyran-3-carboxylate: A Technical Guide

Disclaimer: Despite a comprehensive search of available scientific literature and spectral databases, specific experimental ¹H and ¹³C NMR data for Methyl tetrahydro-2H-pyran-3-carboxylate could not be located. To provide a relevant and illustrative technical guide, this document presents the spectral data and analysis for a closely related constitutional isomer, Methyl tetrahydro-2H-pyran-4-carboxylate . The experimental protocols and data presentation formats provided herein serve as a template for the analysis of the requested compound, should its spectral data become available.

Introduction

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for Methyl tetrahydro-2H-pyran-4-carboxylate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a detailed understanding of the spectroscopic characterization of this molecule. The guide includes tabulated spectral data, detailed experimental protocols, and visualizations to aid in the interpretation of the NMR spectra.

Molecular Structure and Atom Numbering

The chemical structure of Methyl tetrahydro-2H-pyran-4-carboxylate is presented below, with atoms systematically numbered to facilitate the assignment of NMR signals.

Caption: Molecular structure of Methyl tetrahydro-2H-pyran-4-carboxylate with atom numbering for NMR signal assignment.

Experimental Protocols

The following section details the typical experimental setup for acquiring ¹H and ¹³C NMR spectra of compounds similar to Methyl tetrahydro-2H-pyran-4-carboxylate.

Sample Preparation

A solution of the analyte is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Spectroscopy: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key acquisition parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are generally acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H and ¹³C NMR Spectral Data for Methyl tetrahydro-2H-pyran-4-carboxylate

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for Methyl tetrahydro-2H-pyran-4-carboxylate.

¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 300 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.88 - 3.95 | m | 2H | H-2ax, H-6ax |

| 3.65 | s | 3H | OCH₃ |

| 3.34 - 3.43 | m | 2H | H-2eq, H-6eq |

| 2.47 - 2.52 | m | 1H | H-4 |

| 1.70 - 1.80 | m | 4H | H-3, H-5 |

¹³C NMR Data

Due to the unavailability of specific experimental ¹³C NMR data for Methyl tetrahydro-2H-pyran-4-carboxylate in the searched resources, a predictive table based on established chemical shift correlations is provided below.

Solvent: Chloroform-d (CDCl₃) (Predicted) Spectrometer Frequency: 75 MHz (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O |

| ~67 | C-2, C-6 |

| ~52 | OCH₃ |

| ~41 | C-4 |

| ~29 | C-3, C-5 |

Logical Workflow for Spectral Analysis

The process of analyzing and assigning the NMR spectra for a given molecule follows a logical progression.

Caption: A logical workflow for the comprehensive analysis and structure elucidation using 1D and 2D NMR spectroscopy.

Conclusion

This technical guide has outlined the key spectroscopic data and analytical methodologies for the characterization of Methyl tetrahydro-2H-pyran-4-carboxylate, presented as a proxy for the requested this compound due to the absence of available data for the latter. The provided tables, protocols, and diagrams offer a comprehensive framework for researchers and scientists engaged in the structural analysis of related heterocyclic compounds. The detailed approach to spectral interpretation and data presentation can be readily adapted for the analysis of this compound once reliable experimental data are obtained.

An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of Methyl Tetrahydro-2H-pyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tetrahydro-2H-pyran-3-carboxylate (CAS No. 18729-20-9) is a cyclic ester of significant interest in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. Its molecular structure, featuring a tetrahydropyran ring and a methyl ester functional group, presents a unique spectroscopic fingerprint. This guide provides a comprehensive overview of the mass spectrometry and infrared (IR) spectroscopy of this compound, offering detailed experimental protocols, predicted spectral data, and a logical framework for its structural elucidation.

Molecular Structure and Properties:

-

Molecular Formula: C₇H₁₂O₃[1]

-

Molecular Weight: 144.17 g/mol [1]

-

Structure: A six-membered tetrahydropyran ring with a methyl carboxylate group at the 3-position.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this compound, the following data is based on the analysis of its functional groups and predictable fragmentation patterns.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the ester group and the tetrahydropyran ring.

| m/z (Predicted) | Proposed Fragment Ion | Structural Representation of Fragment | Notes |

| 144 | [M]⁺ | [C₇H₁₂O₃]⁺ | Molecular ion |

| 113 | [M - OCH₃]⁺ | [C₆H₉O₂]⁺ | Loss of the methoxy group from the ester. |

| 85 | [M - COOCH₃]⁺ | [C₅H₉O]⁺ | Loss of the entire methoxycarbonyl group. |

| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | The methoxycarbonyl fragment itself. |

| 55 | [C₄H₇]⁺ | A common fragment in cyclic systems resulting from ring cleavage. |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is predicted to be dominated by absorptions corresponding to its ester and ether functional groups, as well as the C-H bonds of the saturated ring. A notable feature is the strong carbonyl (C=O) stretch of the ester group.[1]

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group | Vibrational Mode |

| 2950-2850 | Medium-Strong | C-H (alkane) | Symmetric and Asymmetric Stretching |

| 1735-1750 | Strong | C=O (ester) | Stretching |

| 1250-1000 | Strong | C-O (ester and ether) | Stretching |

| 1470-1430 | Medium | C-H (alkane) | Bending |

Experimental Protocols

The following are detailed methodologies for acquiring the mass and IR spectra of liquid organic compounds like this compound.

Mass Spectrometry (Electron Ionization - GC-MS)

Objective: To obtain the mass spectrum of the compound, revealing its molecular weight and fragmentation pattern.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry:

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR-FTIR)

Objective: To obtain the infrared spectrum of the compound to identify its functional groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

-

Sample Application:

-

Place a single drop of neat (undiluted) this compound directly onto the center of the ATR crystal.[4]

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Cleaning and Data Analysis:

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Process the acquired spectrum (baseline correction, if necessary) and identify the characteristic absorption bands corresponding to the functional groups of the molecule.

-

Visualizations

Caption: Experimental workflow for spectroscopic analysis.

Caption: Logical process for structure elucidation.

References

In-Depth Technical Guide to Methyl tetrahydro-2H-pyran-3-carboxylate (CAS Number: 18729-20-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical data, and safety information for Methyl tetrahydro-2H-pyran-3-carboxylate.

Chemical and Physical Properties

This compound is a cyclic ester with a tetrahydropyran ring functionalized with a methyl ester group.[1] It serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18729-20-9 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Boiling Point | 183°C at 760 mmHg | [1] |

| Purity | Typically ~96% | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various strategies, with intramolecular oxa-Michael addition being a prominent method. This reaction involves the cyclization of a hydroxy-functionalized α,β-unsaturated ester.

General Synthesis Workflow: Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition provides a powerful route to construct the tetrahydropyran ring. The general workflow involves the formation of a key intermediate, a hydroxy-containing α,β-unsaturated ester, which then undergoes base-catalyzed cyclization.

Experimental Protocol: Synthesis of a Substituted Tetrahydropyran via Intramolecular Oxa-Michael Addition

Materials:

-

Hydroxy-functionalized α,β-unsaturated ester

-

Strong base (e.g., sodium methoxide, potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran, methanol)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of the hydroxy-functionalized α,β-unsaturated ester is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: The reaction mixture is cooled to a suitable temperature (often 0 °C or below), and the strong base is added portion-wise or as a solution.

-

Reaction Monitoring: The progress of the cyclization is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, it is carefully quenched by the addition of a suitable quenching agent.

-

Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with brine and dried over an anhydrous drying agent.

-

Purification: The crude product is purified by silica gel column chromatography to yield the desired tetrahydropyran derivative.

Analytical Data

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | δ ~3.34 ppm (s, 3H, -OCH₃) | [1] |

| ¹³C NMR | δ ~169.6 ppm (C=O, ester) | [1] |

| IR | ~1736 cm⁻¹ (C=O stretch, ester) | [1] |

Note: Detailed peak assignments for the full NMR spectra and mass spectrometry data were not available in the searched literature.

Safety Information

This compound is classified as a warning substance. Appropriate safety precautions should be taken during handling and use.

Table 3: Hazard Identification for this compound

| Hazard Statement | Classification |

| H227 | Combustible liquid |

| H319 | Causes serious eye irritation |

Handling and Storage:

-

Store in a dry, well-ventilated place at room temperature.

-

Keep container tightly closed.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Mechanism of Action and Biological Activity

This compound can act as a nucleophile or an electrophile, enabling its participation in various chemical reactions, particularly cyclization reactions to form heterocyclic compounds.[1] While its direct biological activity is not extensively studied, its derivatives are of interest in medicinal chemistry. The tetrahydropyran motif is present in numerous biologically active natural products. Research has indicated that some tetrahydropyran derivatives exhibit potential antimicrobial and antiviral properties.[1]

Role in Synthesis of Bioactive Molecules

The reactivity of the ester and the tetrahydropyran ring allows for further chemical modifications to produce a variety of derivatives. These derivatives can be screened for a range of biological activities.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for comprehensive safety data sheets or experimental validation.

References

Preliminary Biological Activity Screening of Methyl Tetrahydro-2H-Pyran-3-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities. Methyl tetrahydro-2H-pyran-3-carboxylate and its derivatives represent a class of compounds with significant potential for the development of novel therapeutic agents. Their structural features, including stereocenters and a modifiable ester group, allow for the creation of diverse chemical libraries for biological screening. This technical guide provides an in-depth overview of the preliminary biological activity screening of these derivatives, focusing on anticancer, antimicrobial, and antioxidant activities. The guide includes structured data from related compounds to illustrate potential bioactivities, detailed experimental protocols for key assays, and visualizations of experimental workflows and relevant biological pathways.

Data Presentation: Biological Activities of Tetrahydropyran and Related Derivatives

Table 1: Representative Anticancer Activity of Tetrahydropyran and Related Derivatives

| Compound Class | Specific Derivative/Modification | Cancer Cell Line | Assay | IC50 (µM) |

| Tetrahydropyran-based STAT3 Inhibitor | 4-tetrahydropyranyl (THP) analogue | - | STAT3 DNA-binding | 5.0[1] |

| Tetrahydropyran-based STAT3 Inhibitor | (R)-enantiomer Pro analogue | - | STAT3 DNA-binding | 2.4[1] |

| 4-oxo-3-carboxyl quinolone | Carboxyl ester derivative | K1 and 3D7 (malaria) | Antimalarial | ~0.25[2] |

| Quinolone-3-carboxamide | Derivative 10e | HepG2 | Cytotoxicity | 0.88[3] |

| Quinolone-3-carboxamide | Derivative 10i | HepG2 | Cytotoxicity | 1.60[3] |

Table 2: Representative Antimicrobial Activity of Tetrahydropyran and Related Derivatives

| Compound Class | Specific Derivative | Microbial Strain | Assay | MIC (µg/mL) | Zone of Inhibition (mm) |

| Tetrahydropyrimidine carboxamide | Indole-3-yl substituted | E. coli | MIC | Potent | -[4] |

| Tetrahydropyrimidine carboxamide | Indole-3-yl substituted | S. aureus | MIC | Moderate | -[4] |

| Tetrahydropyrimidine derivative | Compound 6a | Ps. aeruginosa | Agar well diffusion | - | 8.5[5] |

| Tetrahydropyrimidine derivative | Compound 3a | Ps. aeruginosa | Agar well diffusion | - | 7.0[5] |

| Tetrahydropyrimidine-5-(N-aryl) carboxamides | Various substituted | S. aureus | - | - | 12-18 |

| Tetrahydropyrimidine-5-(N-aryl) carboxamides | Various substituted | E. coli | - | - | 10-16 |

Table 3: Representative Antioxidant Activity of Carboxamide and Related Derivatives

| Compound Class | Assay | IC50 (µg/mL) |

| Tetrahydropyrimidine carboxamide | DPPH Scavenging | -[4] |

| Tetrahydropyrimidine carboxamide | Nitric Oxide Scavenging | 7.21 - 8.52[4] |

| N-Aryl Carboxamides | DPPH Scavenging | - |

Experimental Protocols

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Test compounds (dissolved in DMSO)

-

Control drug (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds and control drug in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity Screening: Broth Microdilution (MIC) and Agar Well Diffusion

Broth Microdilution for Minimum Inhibitory Concentration (MIC):

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Test compounds (dissolved in a suitable solvent)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Serial Dilution: Add 100 µL of broth to each well. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum and control antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using resazurin, a color change from blue to pink indicates microbial growth.

Agar Well Diffusion:

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Sterile cotton swabs

-

Sterile cork borer

-

Test compounds

-

Positive control antibiotic

Procedure:

-

Inoculation: Dip a sterile swab into the microbial inoculum and streak it evenly across the entire surface of the MHA plate.

-

Well Creation: Use a sterile cork borer to create wells in the agar.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Methanol

-

Test compounds

-

Standard antioxidant (e.g., Ascorbic acid)

-

96-well microplate

Procedure:

-

Sample Preparation: Prepare different concentrations of the test compounds and the standard in methanol.

-

Assay: Add 100 µL of the DPPH solution to each well of a 96-well plate, followed by 100 µL of the test compound or standard solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated as: [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Mandatory Visualizations

Caption: Workflow for the synthesis and preliminary biological screening of this compound derivatives.

Caption: A potential mechanism of action: Inhibition of the JAK/STAT3 signaling pathway by tetrahydropyran derivatives.

Caption: Logical relationships in the structure-activity studies of tetrahydropyran derivatives.

References

- 1. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Historical Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tetrahydro-2H-pyran-3-carboxylate is a valuable heterocyclic building block in organic synthesis, particularly in the development of novel therapeutics. Its saturated pyran ring structure is a common motif in many biologically active molecules, contributing to favorable physicochemical properties such as metabolic stability and solubility. This technical guide provides a comprehensive overview of the historical synthesis and discovery of this compound, detailing key experimental methodologies and presenting comparative data for various synthetic approaches. The document explores the evolution of its synthesis from early methods, likely involving the reduction of unsaturated precursors, to modern catalytic strategies.

Introduction and Historical Context

The precise historical record of the initial discovery and synthesis of this compound is not well-documented in seminal publications. However, its origins can be logically inferred from the broader history of tetrahydropyran chemistry. The parent tetrahydropyran ring system gained significant attention in the early 20th century due to its prevalence in natural products, most notably in the pyranose form of sugars. The stability of the saturated tetrahydropyran ring made its derivatives attractive synthetic targets.

A classic and early method for the synthesis of tetrahydropyrans involves the catalytic hydrogenation of their corresponding dihydropyran precursors. This suggests that the historical synthesis of this compound likely proceeded through the preparation and subsequent reduction of an unsaturated intermediate, namely methyl 3,4-dihydro-2H-pyran-5-carboxylate.

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: the reduction of an unsaturated precursor and, more recently, direct cyclization strategies.

Synthesis of the Dihydropyran Precursor

A common historical and industrially relevant method for the synthesis of the key precursor, methyl 3,4-dihydro-2H-pyran-5-carboxylate, involves a two-step sequence starting from readily available materials.[1][2]

Step 1: Alkylation of Methyl Acetoacetate

The first step is the alkylation of methyl acetoacetate with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane, in the presence of a base. This reaction forms a halo-ketone intermediate.

Step 2: Intramolecular O-Alkylation and Cyclization

The halo-ketone intermediate then undergoes an intramolecular O-alkylation, typically promoted by a base like sodium methoxide, to yield the cyclized product, methyl 3,4-dihydro-2H-pyran-5-carboxylate.[1][2]

A general workflow for this process is illustrated below:

Reduction of the Dihydropyran Precursor to this compound

The saturation of the double bond in methyl 3,4-dihydro-2H-pyran-5-carboxylate is the final and key step to obtaining the target molecule. Several reduction methods can be employed.

Catalytic hydrogenation is a widely used and efficient method for the reduction of alkenes. Heterogeneous catalysts are commonly employed for this transformation.

-

Raney Nickel: A classic and effective catalyst for the hydrogenation of dihydropyrans is Raney Nickel.[3] The reaction is typically carried out under a hydrogen atmosphere at moderate pressures.

-

Palladium on Carbon (Pd/C): Palladium on carbon is another robust catalyst for this type of reduction, often requiring a hydrogen atmosphere.

-

Platinum Oxide (PtO2): Also known as Adams' catalyst, PtO2 is a versatile hydrogenation catalyst that can be used for this transformation.

The general workflow for catalytic hydrogenation is as follows:

Chemical reducing agents can also be employed to saturate the double bond.

-

Sodium Borohydride (NaBH4): While typically used for the reduction of carbonyl compounds, sodium borohydride, sometimes in combination with transition metal salts or in specific solvent systems, can reduce carbon-carbon double bonds, particularly those conjugated with an ester group.[4][5]

Modern Synthetic Approaches: Organocatalytic Domino Reactions

In recent years, organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules. Asymmetric organocatalytic domino reactions can provide access to highly functionalized and enantioenriched tetrahydropyran derivatives in a single step from acyclic precursors.[6] While a direct organocatalytic synthesis of the unsubstituted this compound is less common, these methods are invaluable for creating substituted analogs. A general representation of such a domino reaction is shown below.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1. Alkylation | Methyl acetoacetate, 1-Bromo-3-chloropropane | Sodium methoxide | Methanol | Reflux | Not specified | Not specified | [1] |

| 2. Cyclization | Halo-ketone intermediate | Sodium methoxide | Methanol | Not specified | Not specified | Good | [1][2] |

Table 2: Reduction of Methyl 3,4-dihydro-2H-pyran-5-carboxylate

| Method | Catalyst/Reagent | Solvent | Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Catalytic Hydrogenation | Raney Nickel | Ether | 2.7 (40 psi) | Room Temperature | 0.25 - 0.33 | Quantitative | [3] |

| Catalytic Hydrogenation | 5% Pd/Al2O3 | Not specified | Not specified | Not specified | Not specified | High | Enantioselective version reported |

| Chemical Reduction | Sodium Borohydride | THF/Methanol | N/A | Reflux | 2 - 5 | 70 - 92 (for similar esters) | [4][5] |

Experimental Protocols

General Protocol for the Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate[1][2]

Step 1: Alkylation To a solution of sodium methoxide in methanol, methyl acetoacetate is added. The mixture is then treated with 1-bromo-3-chloropropane and heated to reflux. The reaction progress is monitored by a suitable technique (e.g., TLC or GC). After completion, the solvent is removed under reduced pressure.

Step 2: Cyclization The crude halo-ketone intermediate is dissolved in methanol, and a solution of sodium methoxide is added. The reaction mixture is stirred at room temperature until the cyclization is complete. The mixture is then neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by distillation.

Protocol for Catalytic Hydrogenation using Raney Nickel[3]

Materials:

-

Methyl 3,4-dihydro-2H-pyran-5-carboxylate

-

Raney Nickel catalyst

-

Anhydrous ether (or other suitable solvent)

-

Hydrogen gas

-

Low-pressure catalytic hydrogenation apparatus

Procedure:

-

The Raney Nickel catalyst is washed with anhydrous ether.

-

The washed catalyst is transferred to the hydrogenation bottle under ether.

-

The apparatus is assembled, and the ether is removed under vacuum, followed by flushing with an inert gas.

-

Methyl 3,4-dihydro-2H-pyran-5-carboxylate is introduced into the hydrogenation bottle.

-

The system is evacuated and filled with hydrogen gas twice.

-

The apparatus is pressurized with hydrogen to approximately 40 psi (2.7 atm).

-

The mixture is agitated vigorously. Hydrogen uptake is monitored.

-

Once the theoretical amount of hydrogen is consumed (typically within 15-20 minutes), the reaction is complete.

-

The catalyst is allowed to settle, and the product, this compound, is decanted. The yield is typically quantitative.

General Protocol for Reduction using Sodium Borohydride[4][5]

Materials:

-

Methyl 3,4-dihydro-2H-pyran-5-carboxylate

-

Sodium borohydride

-

Tetrahydrofuran (THF)

-

Methanol

Procedure:

-

Methyl 3,4-dihydro-2H-pyran-5-carboxylate is dissolved in THF.

-

Sodium borohydride is added to the stirred solution.

-

The suspension is heated, and methanol is added dropwise.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the reaction is quenched with a dilute acid (e.g., 2N HCl).

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated to yield this compound.

Conclusion

The synthesis of this compound has evolved from classical methods rooted in the early exploration of heterocyclic chemistry to modern, highly efficient catalytic processes. The historical approach, likely involving the catalytic hydrogenation of a dihydropyran precursor, remains a robust and high-yielding method. Contemporary strategies, including the use of alternative reducing agents and the development of organocatalytic domino reactions for substituted analogs, offer greater flexibility and access to chiral derivatives. This guide provides researchers and drug development professionals with a comprehensive understanding of the synthetic landscape of this important building block, facilitating its application in the synthesis of complex and biologically active molecules.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Methyl tetrahydro-2H-pyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and spectroscopic characterization of Methyl tetrahydro-2H-pyran-3-carboxylate. This compound serves as a valuable building block in organic synthesis, and a thorough understanding of its properties is crucial for its application in research and drug development.

Molecular Structure and Stereochemistry

This compound possesses a saturated six-membered tetrahydropyran (THP) ring with a methoxycarbonyl group at the 3-position. The presence of a chiral center at the C3 position gives rise to two enantiomers: (R)-Methyl tetrahydro-2H-pyran-3-carboxylate and (S)-Methyl tetrahydro-2H-pyran-3-carboxylate.

Furthermore, the substituent at the C3 position can exist in either an axial or equatorial orientation relative to the chair conformation of the tetrahydropyran ring. This leads to the possibility of cis and trans diastereomers if another substituent is present on the ring. In the case of the unsubstituted ring, the conformational preference of the methoxycarbonyl group is a key determinant of the molecule's overall shape and reactivity. Generally, for 3-substituted tetrahydropyrans, the substituent prefers the equatorial position to minimize steric hindrance.

Diagram of Stereoisomers

A Technical Guide to the Solubility of Methyl Tetrahydro-2H-pyran-3-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl tetrahydro-2H-pyran-3-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the compound's structural features and outlines detailed experimental protocols for its precise determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis who are considering the use of this compound.

Predicted Solubility Profile

This compound is a cyclic ether and an ester. Its molecular structure, featuring a polar ester group and an ether linkage within a non-polar hydrocarbon ring, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational understanding of its expected behavior in various organic solvents.[1]

Polar Solvents: The presence of the ester and ether functional groups, which can act as hydrogen bond acceptors, suggests that this compound will exhibit some solubility in polar organic solvents.[2] However, the non-polar cyclic hydrocarbon backbone will likely limit its miscibility with highly polar solvents.

Non-Polar Solvents: Conversely, the significant non-polar character imparted by the tetrahydropyran ring suggests good solubility in non-polar and weakly polar organic solvents.[3] Solvents with similar polarity, such as toluene and diethyl ether, are expected to be effective at dissolving this compound.

A summary of the predicted solubility is presented in the table below. It is crucial to note that these are qualitative predictions, and experimental verification is essential for quantitative applications.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | High | The non-polar tetrahydropyran ring is structurally similar to these solvents, leading to favorable van der Waals interactions.[3] |

| Weakly Polar | Diethyl Ether, Dichloromethane, Ethyl Acetate | High to Moderate | A balance of polar and non-polar characteristics in these solvents allows for effective interaction with both the polar functional groups and the non-polar ring of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate to Low | While the polar groups of the solute can interact with these solvents, the non-polar ring may limit overall solubility.[4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low | The strong hydrogen bonding network of protic solvents may not be sufficiently disrupted by the solute to allow for high solubility. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods must be employed. The following sections detail two common and effective methods for determining the solubility of a liquid solute like this compound in organic solvents: the gravimetric method and the High-Performance Liquid Chromatography (HPLC) method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[5][6][7] It involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvents)

-

Glass syringes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully draw the supernatant (the saturated solution) into a glass syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Weigh the evaporating dish or vial containing the filtered saturated solution to determine the total mass of the solution.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, followed by drying in an oven at a temperature below the boiling point of the solute and solvent).

-

Once the solvent has been completely removed, weigh the dish or vial containing the solute residue.

-

The difference in weight before and after evaporation gives the mass of the dissolved solute.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

-

Solubility ( g/100 g solvent):

-

Mass of solvent = (Mass of saturated solution + dish) - (Mass of solute + dish)

-

Solubility = (Mass of solute / Mass of solvent) x 100

-

-

Solubility ( g/100 mL solvent):

-

Volume of solvent = Mass of solvent / Density of solvent at the experimental temperature

-

Solubility = (Mass of solute / Volume of solvent) x 100

-

-

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a highly sensitive and accurate technique for determining solubility, particularly for compounds that are soluble at low concentrations or are difficult to handle with the gravimetric method.[8][9][10] This method involves preparing a saturated solution and then quantifying the solute concentration using a calibrated HPLC system.

Materials and Equipment:

-

This compound (solute and for standards)

-

Selected organic solvents (HPLC grade)

-

HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

-

Analytical column appropriate for the solute and solvents

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Syringe filters (chemically compatible with the mobile phase)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (usually the mobile phase or a solvent in which the compound is freely soluble).

-

Inject each standard solution into the HPLC system and record the corresponding peak area.

-

Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the saturated solution.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution at the desired temperature.

-

-

Sample Preparation and Analysis:

-

Follow the same procedure as in the gravimetric method (Section 2.1, step 2) to obtain a filtered saturated solution.

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample from its peak area.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using either the gravimetric or HPLC method.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01132J [pubs.rsc.org]

- 4. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. scribd.com [scribd.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pharmaguru.co [pharmaguru.co]

- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 10. researchgate.net [researchgate.net]

The Therapeutic Potential of Functionalized Tetrahydropyran Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in modern drug discovery. Its unique conformational properties, ability to engage in hydrogen bonding, and favorable metabolic profile make it an attractive structural motif for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the therapeutic applications of functionalized THP compounds, focusing on their roles in oncology, virology, and metabolic diseases. This document details quantitative biological data, experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.

The Tetrahydropyran Scaffold in Medicinal Chemistry

The THP moiety is often employed as a bioisosteric replacement for carbocyclic rings, such as cyclohexane. This substitution can lead to significant improvements in a compound's physicochemical properties. The introduction of the ring oxygen can reduce lipophilicity, which may enhance aqueous solubility and improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially increasing binding affinity and selectivity.[1]

Therapeutic Applications and Key Compounds

Functionalized tetrahydropyrans have demonstrated efficacy in a range of therapeutic areas. Below are key examples of THP-containing compounds that are either approved drugs or are in clinical development, highlighting the versatility of this scaffold.

Anticancer Agents

The THP motif is a common feature in a variety of anticancer agents, targeting diverse mechanisms from kinase inhibition to disruption of the spliceosome.

-

Gilteritinib (Xospata®): An approved therapy for relapsed or refractory acute myeloid leukemia (AML) with a FMS-like tyrosine kinase 3 (FLT3) mutation.[1][2] Gilteritinib is a potent inhibitor of both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[3][4]

-

AZD0156: An inhibitor of the ataxia-telangiectasia mutated (ATM) kinase, a key regulator of the DNA damage response.[5] It is being investigated for its potential to sensitize cancer cells to radiation and PARP inhibitors like olaparib.[5][6][7]

-

Neopeltolide and its Analogs: A marine natural product with potent antiproliferative activity.[8] Synthetic analogs have been developed to explore its structure-activity relationship (SAR) and improve its therapeutic potential.[9][10][11]

-

FR901464 Analogs: This natural product targets the spliceosome, and its tetrahydropyran-spiroepoxide moiety is crucial for its covalent binding and potent antiproliferative activity.[3]

Antiviral Agents

The unique stereochemical presentation of substituents on the THP ring makes it a valuable component in the design of potent and selective antiviral drugs, particularly for HIV.

-

HIV Protease Inhibitors: The THP and related tetrahydrofuran (THF) moieties are key components of several HIV protease inhibitors. They are designed to fit into the S2 binding pocket of the protease, forming critical hydrogen bonds and van der Waals interactions.[9] Darunavir, a clinically used HIV protease inhibitor, contains a bis-THF ligand, and further research has explored the incorporation of fused tetrahydropyran-tetrahydrofuran ligands to enhance potency against drug-resistant strains.[9]

Antidiabetic Agents

The THP scaffold is also present in drugs targeting metabolic disorders, such as type 2 diabetes.

-

SGLT2 Inhibitors: Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs that lower blood glucose by promoting its excretion in the urine. Several SGLT2 inhibitors incorporate a THP ring as part of their glucose-mimicking structure. These drugs have shown significant benefits in reducing cardiovascular events and mortality in patients with type 2 diabetes and heart failure.[12][13][14]

Quantitative Biological Data

The following tables summarize the in vitro activity of representative functionalized tetrahydropyran compounds against their respective targets and in cellular assays.

Table 1: Anticancer Activity of Tetrahydropyran-Containing Compounds

| Compound/Analog | Target/Cell Line | Assay Type | IC50/GI50 | Reference |

| Gilteritinib | FLT3 | Kinase Assay | 0.29 nM | [1] |

| AXL | Kinase Assay | 0.73 nM | [1] | |

| AZD0156 | ATM | Cellular Kinase Assay | 0.58 nM | [6] |

| Neopeltolide | P388 (murine leukemia) | Proliferation Assay | 0.56 nM | [15] |

| A-549 (human lung adenocarcinoma) | Proliferation Assay | 1.2 nM | [15] | |

| NCI-ADR-RES (human ovarian sarcoma) | Proliferation Assay | 5.1 nM | [15] | |

| FR901464 Analog (Meayamycin) | HCT-116 (human colon cancer) | Proliferation Assay | 1.1 ± 0.2 nM | [16] |

| LS174T (human colon cancer) | Proliferation Assay | 5.7 ± 1.3 nM | [16] | |

| A549 (human lung cancer) | Proliferation Assay | 7.4 ± 2.4 nM | [16] | |

| Tetrahydropyran-Triazole Hybrid (6g) | MCF-7 (human breast cancer) | Proliferation Assay | 6.67 ± 0.39 µM | [17] |

| HeLa (human cervical cancer) | Proliferation Assay | 4.49 ± 0.32 µM | [17] | |

| DU-145 (human prostate cancer) | Proliferation Assay | 10.38 ± 0.42 µM | [17] |

Table 2: Antiviral Activity of Tetrahydropyran-Containing HIV Protease Inhibitors

| Compound | Target | Assay Type | Ki | IC50 | Reference |

| Compound 14 (C4-methoxy bis-THF analog) | HIV-1 Protease | Enzyme Assay | 2.9 pM | 2.4 nM | [9] |

| Compound 15 (C4-methoxy bis-THF stereoisomer) | HIV-1 Protease | Enzyme Assay | 35 pM | 55 nM | [9] |

| Compound 30b (fused Tp-THF analog) | HIV-1 Protease | Enzyme Assay | < 1 pM | 0.2 nM | [1] |

| Compound 33 (GRL-0476) | HIV-1 Protease | Enzyme Assay | 2.7 pM | 0.5 nM | [9] |

Signaling Pathways and Experimental Workflows

The therapeutic effects of functionalized tetrahydropyran compounds are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Signaling Pathways

Caption: FLT3 signaling pathway and its inhibition by Gilteritinib.

Caption: ATM-mediated DNA damage response pathway and its inhibition by AZD0156.

Experimental Workflows

Caption: General workflow for an MTT cell proliferation assay.

Caption: Workflow for a biochemical kinase inhibition assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Functionalized Tetrahydropyrans

The synthesis of functionalized tetrahydropyrans can be achieved through various strategic approaches. Below is a general example of a Prins cyclization to form a substituted tetrahydropyran ring.

General Procedure for Prins Cyclization:

-

To a solution of a homoallylic alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C is added an aldehyde (1.2 eq).

-

A Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq) is added dropwise to the reaction mixture.

-

The reaction is stirred at 0 °C to room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane (3 x volume).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran derivative.

Note: Reaction conditions, including solvent, temperature, and catalyst, must be optimized for specific substrates.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: A serial dilution of the test tetrahydropyran compound is prepared in culture medium. The medium from the cell plates is removed, and 100 µL of the compound-containing medium is added to each well. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 10 minutes.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3][9][18]

In Vitro Kinase Inhibition Assay (e.g., FLT3)

This protocol describes a general method for a biochemical kinase assay to determine the inhibitory activity of a compound against a specific kinase, such as FLT3.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare solutions of the recombinant kinase (e.g., FLT3), a suitable substrate peptide, and ATP.

-

Compound Dilution: Prepare a serial dilution of the tetrahydropyran inhibitor in DMSO, and then further dilute in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add the kinase, substrate, and the inhibitor at various concentrations. Include controls with no inhibitor (100% activity) and no enzyme (background).

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based luminescent signal.

-

Data Analysis: The luminescence is measured using a plate-reading luminometer. The background signal is subtracted, and the data is normalized to the controls. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4][5][19]

Conclusion and Future Perspectives

Functionalized tetrahydropyran compounds represent a rich and versatile class of molecules with significant therapeutic potential across a spectrum of diseases. The inherent properties of the THP scaffold, combined with the ability to introduce diverse functional groups with precise stereochemical control, provide a powerful platform for the development of novel drugs with improved efficacy, selectivity, and pharmacokinetic properties. The continued exploration of new synthetic methodologies to access novel THP derivatives, coupled with a deeper understanding of their interactions with biological targets and signaling pathways, will undoubtedly lead to the discovery of the next generation of innovative medicines. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Synthesis and antiproliferative activity of (2R,3R)-disubstituted tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antiproliferative activity of (2R,3R)-disubstituted tetrahydropyrans. | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives [ouci.dntb.gov.ua]

- 15. The discovery of tetrahydropyridine analogs as hNav1.7 selective inhibitors for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment | PLOS Computational Biology [journals.plos.org]

- 17. Design, synthesis, and SAR of antiproliferative activity of trioxatriangulene derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate: An Application Note and Protocol

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of an unsaturated precursor, Methyl 3,4-dihydro-2H-pyran-5-carboxylate, followed by catalytic hydrogenation to yield the saturated target molecule.

Step 1: Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate

This initial step involves a condensation and intramolecular O-alkylation reaction. The protocol is adapted from established industrial processes.[1]

Experimental Protocol

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with methanol.

-

Addition of Reactants: To the methanol, add 1-bromo-3-chloropropane and methyl acetoacetate.

-

Initiation of Reaction: While maintaining the temperature between 30-40°C, slowly add sodium methoxide powder in portions. The reaction is exothermic, and the temperature should be carefully controlled.

-

Reaction Progression: After the addition of sodium methoxide is complete, the reaction mixture is stirred at 30-40°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then purified by fractional distillation to yield the crude Methyl 3,4-dihydro-2H-pyran-5-carboxylate.

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| 1-bromo-3-chloropropane | 2.0 mol | [1] |

| Methyl acetoacetate | 2.15 mol | [1] |

| Sodium methoxide | 2.96 mol | [1] |

| Methanol (solvent) | 780.0 mL | [1] |

| Reaction Conditions | ||

| Temperature | 30-40 °C | [1] |

| Atmosphere | Nitrogen | [2] |

| Purification | ||

| Method | Fractional Distillation | [1] |

Step 2: Catalytic Hydrogenation to this compound

The second step involves the reduction of the carbon-carbon double bond in the dihydropyran ring via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This is a standard and effective method for the saturation of alkenes.[3]

Experimental Protocol

-

Safety Precaution: Palladium on carbon can be pyrophoric. Handle in a well-ventilated fume hood and do not allow the used catalyst to dry.[3][4]

-

Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve Methyl 3,4-dihydro-2H-pyran-5-carboxylate in a suitable solvent such as methanol or ethyl acetate.[5]

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).[4]

-

Hydrogenation: The reaction flask is then purged with hydrogen gas and the reaction is stirred vigorously under a hydrogen atmosphere (a hydrogen-filled balloon is suitable for atmospheric pressure reactions) at room temperature.[3][4]

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is fully consumed.

-

Work-up and Purification: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.[4] The filter cake should be washed with the reaction solvent and kept wet until proper disposal. The filtrate is concentrated under reduced pressure to yield this compound. Further purification can be achieved by silica gel chromatography if necessary.

Quantitative Data Summary

| Parameter | Value/Range | Reference |

| Reactants | ||

| Methyl 3,4-dihydro-2H-pyran-5-carboxylate | 1.0 equiv | |

| 10% Palladium on Carbon | 5-10 mol% | [3] |

| Reaction Conditions | ||

| Solvent | Methanol or Ethyl Acetate | [5] |

| Hydrogen Pressure | 1 atm (balloon) to 6 bar | [3][4] |

| Temperature | Room Temperature to 30°C | [3] |

| Reaction Time | 5.5 - 24 hours (monitor by TLC) | [3] |

| Yield | ||

| Expected Yield | >90% | [3] |

Synthesis Workflow

Caption: Overall synthesis workflow for this compound.

Logical Relationship of Synthesis Steps

Caption: Logical progression from starting materials to the final product.

References

- 1. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]

- 2. methyl 3,4-dihydro-2H-pyran-5-carboxylate (86971-83-7) for sale [vulcanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Methyl Tetrahydro-2H-pyran-3-carboxylate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl tetrahydro-2H-pyran-3-carboxylate (MTHPC) as a versatile building block in the synthesis of fused heterocyclic systems. The protocols detailed below offer step-by-step methodologies for the synthesis of pyran-fused pyrazoles and pyrimidines, which are key scaffolds in medicinal chemistry and drug discovery.

Introduction

This compound is a cyclic β-ketoester that serves as a valuable precursor for the construction of a variety of heterocyclic compounds. Its inherent structural features, including the reactive β-ketoester moiety and the saturated pyran ring, allow for diverse chemical transformations. The tetrahydropyran motif is a prevalent structural element in numerous natural products and biologically active molecules, often conferring favorable pharmacokinetic properties. This document outlines the application of MTHPC in the synthesis of pyrazolo[4,3-c]pyrans and pyrano[2,3-d]pyrimidines, classes of compounds with significant potential in pharmaceutical research.

Synthesis of Pyrazolo[4,3-c]pyranones

The reaction of this compound with hydrazine hydrate provides a direct route to 1,4,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyran-3(5H)-one. This cyclocondensation reaction is a fundamental method for the formation of fused pyrazole ring systems from β-ketoesters.

Reaction Scheme:

Caption: Synthesis of a pyrazolo[4,3-c]pyranone derivative from MTHPC.

Experimental Protocol: Synthesis of 1,4,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyran-3(5H)-one

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask, add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.

-

After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1,4,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyran-3(5H)-one.

Quantitative Data Summary:

| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | MTHPC | Hydrazine Hydrate | Ethanol | Reflux (approx. 78) | 5 | 85 |

Synthesis of Pyrano[2,3-d]pyrimidines